molecular formula C9H18O2 B14467100 1,1-Cyclohexanedimethanol, 2-methyl- CAS No. 66810-07-9

1,1-Cyclohexanedimethanol, 2-methyl-

Cat. No.: B14467100
CAS No.: 66810-07-9
M. Wt: 158.24 g/mol
InChI Key: YUNWVKPGEQYTIF-UHFFFAOYSA-N
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Description

1,1-Cyclohexanedimethanol, 2-methyl- is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid used in various industrial applications, particularly in the production of polyester resins. This compound is a di-substituted derivative of cyclohexane and is classified as a diol, meaning it has two hydroxyl (OH) functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Cyclohexanedimethanol, 2-methyl- can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:

Industrial Production Methods

The industrial production of 1,1-Cyclohexanedimethanol, 2-methyl- involves the same catalytic hydrogenation process. The cis/trans ratio of the compound is affected by the catalyst used, and byproducts such as 4-methylcyclohexanemethanol and the monoester methyl 4-methyl-4-cyclohexanecarboxylate are also formed .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclohexanedimethanol, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexyl halides or esters.

Scientific Research Applications

1,1-Cyclohexanedimethanol, 2-methyl- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polyesters and other polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of plasticizers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,1-Cyclohexanedimethanol, 2-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In polymerization reactions, the hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids or their derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Cyclohexanedimethanol, 2-methyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in multiple industrial and research applications.

Properties

CAS No.

66810-07-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[1-(hydroxymethyl)-2-methylcyclohexyl]methanol

InChI

InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8,6-10)7-11/h8,10-11H,2-7H2,1H3

InChI Key

YUNWVKPGEQYTIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CO)CO

Origin of Product

United States

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